![molecular formula C15H17N5S B2844128 1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 380907-44-8](/img/structure/B2844128.png)

1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

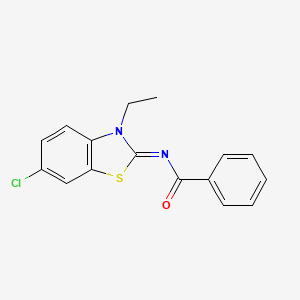

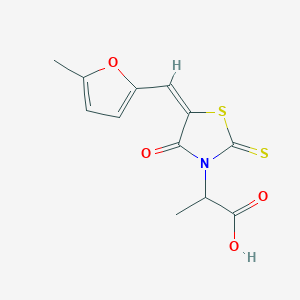

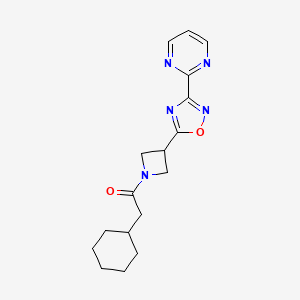

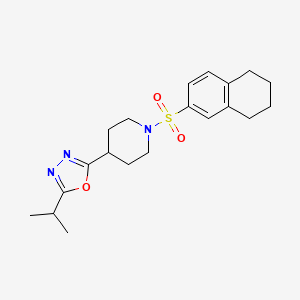

1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H17N5S and its molecular weight is 299.4. The purity is usually 95%.

BenchChem offers high-quality 1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

The compound exhibits promising anticancer activity due to its unique structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further studies are needed to explore its mechanism of action and potential clinical applications .

Anti-Inflammatory Effects

The compound’s pyrazole and thienopyrimidine moieties contribute to its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting key enzymes and cytokines. Researchers are exploring its potential as a novel anti-inflammatory agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Activity

Preclinical studies suggest that this compound may protect neurons from oxidative stress and neurodegenerative processes. Its ability to cross the blood-brain barrier makes it an attractive candidate for neuroprotection in conditions such as Alzheimer’s disease and Parkinson’s disease .

Antimicrobial Applications

The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Researchers have investigated its potential as a new class of antibiotics. Its unique structure may help overcome antibiotic resistance mechanisms .

Cardiovascular Benefits

Initial studies indicate that the compound has vasodilatory effects, potentially improving blood flow and reducing hypertension. Its interaction with calcium channels suggests a role in cardiovascular health. Clinical trials are needed to validate these findings .

Fluorescent Probes

The compound’s fluorescence properties make it useful as a probe in biological imaging. Researchers have employed it to visualize cellular processes, protein localization, and intracellular signaling pathways. Its stability and low cytotoxicity enhance its applicability in live-cell imaging .

These applications highlight the compound’s versatility and potential impact across various scientific fields. Further research and clinical investigations will uncover additional uses and refine its therapeutic potential. If you’d like more information on any specific application, feel free to ask! 😊 .

Mecanismo De Acción

Mode of Action

It is known that the compound is part of a class of cyclopenta[b]pyridine derivatives, which have been found to exhibit a wide spectrum of biological activity .

Biochemical Pathways

Cyclopenta[b]pyridine derivatives have been associated with various biological activities, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 . The specific pathways affected by this compound would depend on its exact mode of action and target.

Result of Action

As a cyclopenta[b]pyridine derivative, it may share some of the biological activities associated with this class of compounds, such as hypoglycemic activity and antagonism of calcium channels .

Propiedades

IUPAC Name |

2-(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5S/c1-3-12-17-14(20-11(16)7-8(2)19-20)13-9-5-4-6-10(9)21-15(13)18-12/h7H,3-6,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXFYGYFAHWLAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C2C3=C(CCC3)SC2=N1)N4C(=CC(=N4)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2844049.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2844050.png)

![methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2844055.png)

![2-(4-Fluorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2844056.png)

![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2844058.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2844059.png)

![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2844060.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(p-tolyl)ethan-1-one](/img/structure/B2844063.png)

![4-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2844067.png)